

The Discovery and Development of BMS-986001 (Censavudine): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S,5S)-Censavudine

Cat. No.: B15567874

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An Investigational Nucleoside Reverse Transcriptase Inhibitor for HIV

BMS-986001, also known as Censavudine (and formerly Festinavir), is a novel nucleoside reverse transcriptase inhibitor (NRTI) investigated for the treatment of HIV-1 infection. As a structural analog of the thymidine nucleoside, its mechanism of action is centered on the termination of viral DNA chain elongation. This technical guide provides an in-depth summary of its discovery, development history, mechanism of action, and preclinical and clinical data, tailored for researchers and drug development professionals.

Discovery and Development Timeline

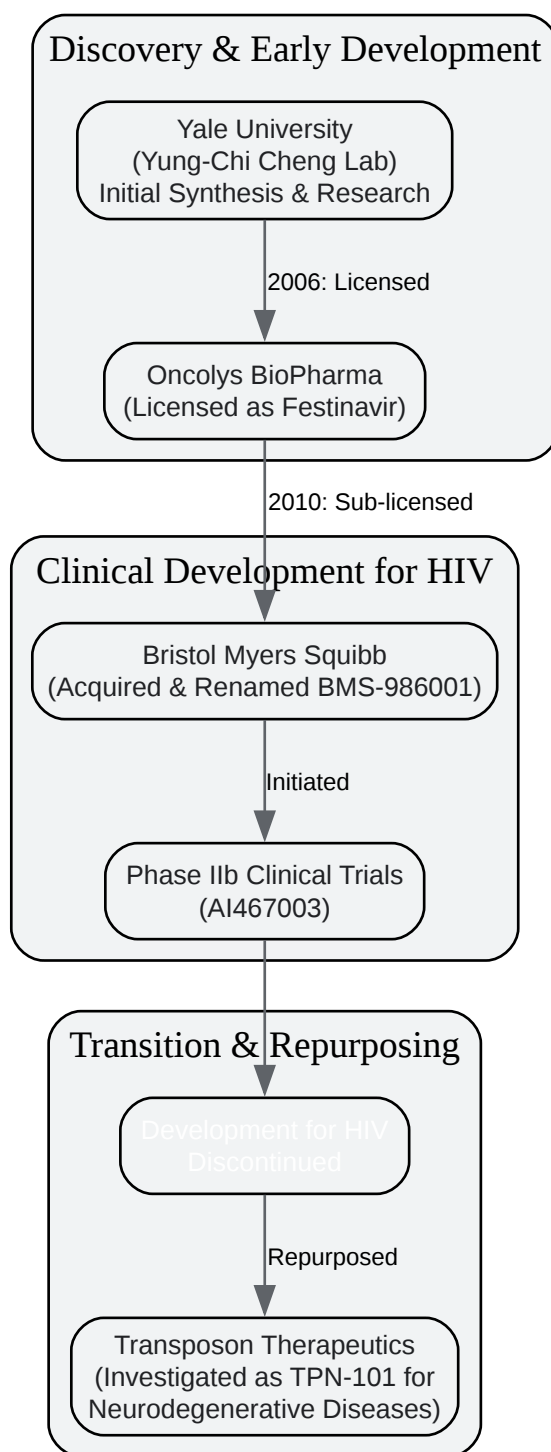
The journey of BMS-986001 began in academia and progressed through a series of strategic licensing agreements.

- **Academic Origins:** The compound was first synthesized and researched in the laboratory of Dr. Yung-Chi "Tommy" Cheng at Yale University, in collaboration with inventors from Showa University and Kagoshima University in Japan.^[1]
- **Initial Licensing:** In 2006, Yale's Office of Cooperative Research licensed the compound, then named festinavir, to the Japanese biotechnology company Oncolys BioPharma.
- **Acquisition by Bristol Myers Squibb:** Recognizing its potential, Bristol Myers Squibb (BMS) entered into a global sub-license agreement with Oncolys BioPharma in 2010 to take over

the development of the drug, which was then designated BMS-986001. The transaction was valued at \$286 million.

- **Nomenclature:** To avoid confusion with the "-navir" suffix characteristic of HIV protease inhibitors, the name festinavir was changed to censavudine in 2013.
- **Clinical Progression and Discontinuation for HIV:** BMS-986001 advanced to Phase IIb clinical trials for HIV-1. However, development for this indication was later discontinued.
- **Repurposing:** More recently, the compound, also known as TPN-101, has been investigated by Transposon Therapeutics for other indications, including Aicardi-Goutieres syndrome, Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia.

The development path of BMS-986001 highlights a common strategy in pharmaceuticals, where academic discoveries are advanced by smaller biotech firms before being acquired by larger companies for extensive clinical development.



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BMS-986001 Development and Licensing History

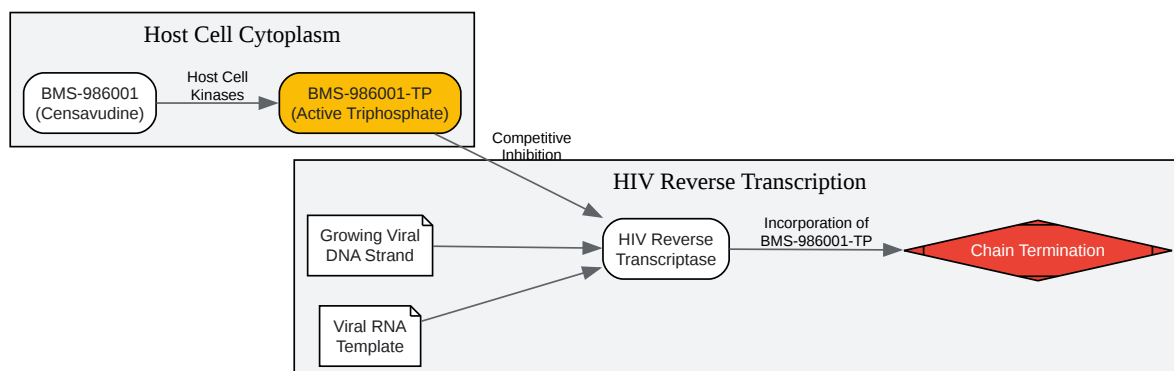
Mechanism of Action

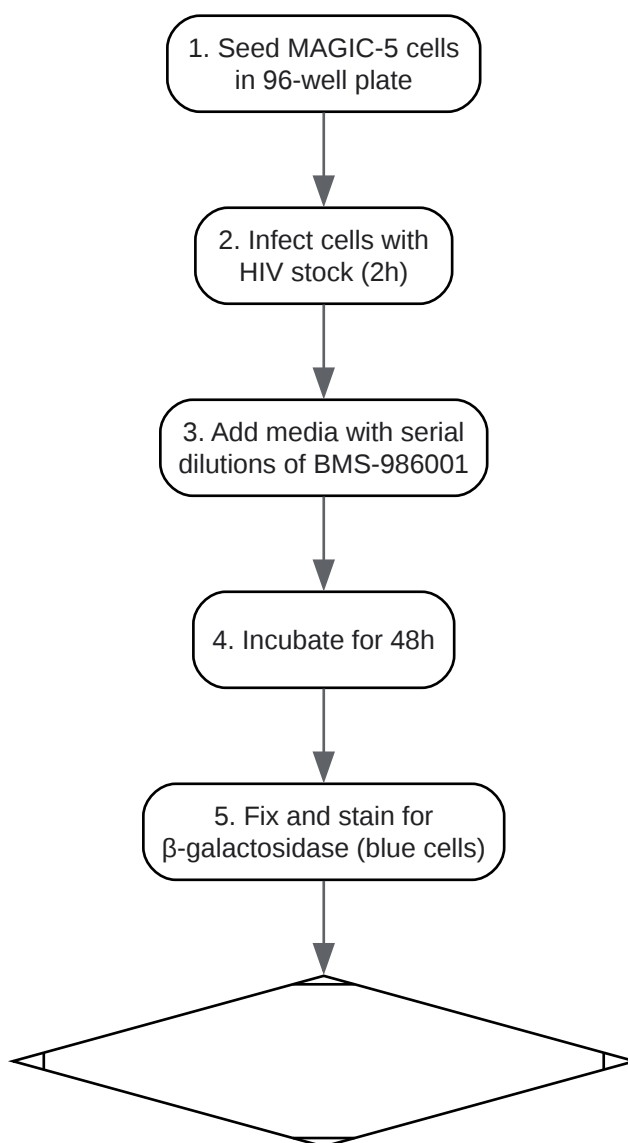
BMS-986001 is a thymidine analog NRTI and, like others in its class, functions as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. It is structurally related to stavudine (d4T) but features an ethynyl group at the 4' position of the sugar moiety, a modification designed to improve its safety profile.

The mechanism involves several key steps:

- **Cellular Uptake:** BMS-986001 enters host cells (e.g., CD4+ T-cells).
- **Anabolic Phosphorylation:** Inside the cell, host cell kinases catalyze the addition of three phosphate groups to BMS-986001, converting it into its pharmacologically active form, BMS-986001-5'-triphosphate.
- **Competitive Inhibition:** This active triphosphate metabolite competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV's reverse transcriptase.
- **Chain Termination:** Once incorporated into the growing proviral DNA strand, the modified sugar structure of BMS-986001 prevents the formation of the next 3'-5' phosphodiester bond, thereby terminating DNA chain elongation. This halts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

A key feature of BMS-986001's design was to minimize its interaction with human mitochondrial DNA polymerase γ (pol- γ). Inhibition of pol- γ is a major cause of the mitochondrial toxicity associated with earlier-generation NRTIs.





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References

- 1. Censavudine - Transposon Therapeutics - AdisInsight [adisinsight.springer.com]

- To cite this document: BenchChem. [The Discovery and Development of BMS-986001 (Censavudine): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567874#bms-986001-discovery-and-development-history]

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